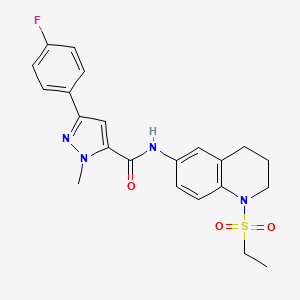
N-(1-(乙基磺酰基)-1,2,3,4-四氢喹啉-6-基)-3-(4-氟苯基)-1-甲基-1H-吡唑-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a novel chemical compound with intriguing properties. This compound is particularly noted for its complex molecular structure, which lends itself to a variety of applications in scientific research, especially in the fields of chemistry, biology, and medicine.
科学研究应用
This compound has wide-ranging applications in scientific research:
Chemistry: : Used as a probe to understand reaction mechanisms and pathways.
Biology: : Employed in studying cellular processes and interactions due to its unique molecular structure.
Medicine: : Investigated for its potential therapeutic properties, especially in targeting specific diseases or conditions.
Industry: : Utilized in the development of new materials or chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves several intricate steps, beginning with the preparation of its core structures. The process typically includes:
Formation of 1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinoline: : This step involves the cyclization of a suitable precursor under controlled conditions.
Synthesis of 4-fluorophenyl-1-methyl-1H-pyrazole-5-carboxamide: : This is prepared through a series of reactions including the formation of the pyrazole ring and subsequent substitution with a fluorophenyl group.
Coupling of the Core Structures: : The final step includes coupling the two core structures through appropriate linkers under specific reaction conditions, often involving catalysts and solvents like dichloromethane or DMF.
Industrial Production Methods
For industrial-scale production, the process may be optimized for efficiency and yield. Common approaches include:
Flow Chemistry: : Utilizing continuous flow reactors to enhance reaction rates and improve safety.
Catalytic Methods: : Employing advanced catalytic systems to drive the reactions more effectively.
Automation and Process Control: : Implementing automated systems to monitor and control reaction parameters.
化学反应分析
Types of Reactions
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo a variety of chemical reactions, such as:
Oxidation: : Where the compound may be oxidized to introduce or alter functional groups.
Reduction: : Reducing agents can alter the structure, often to study different activity profiles.
Substitution: : It can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced.
Common Reagents and Conditions
Some of the common reagents used include:
Oxidizing Agents: : Such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reducing Agents: : Like lithium aluminum hydride or sodium borohydride.
Catalysts: : Including palladium or platinum-based catalysts for hydrogenation reactions.
Major Products
Major products from these reactions often include modified versions of the original compound with different functional groups, which can be analyzed for varying bioactivities or chemical properties.
作用机制
The mechanism by which N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide exerts its effects often involves:
Binding to Specific Targets: : Such as proteins or enzymes, which modulates their activity.
Pathway Modulation: : Affecting biological pathways to either inhibit or promote specific processes.
相似化合物的比较
When compared to similar compounds, N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide stands out due to:
Unique Structure: : Its molecular configuration provides unique properties.
Enhanced Bioactivity: : Exhibiting stronger or more specific interactions with biological targets.
List of Similar Compounds
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide
This compound's distinctive characteristics make it a valuable asset in various fields of scientific research, promising to further our understanding of chemical and biological processes.
属性
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3S/c1-3-31(29,30)27-12-4-5-16-13-18(10-11-20(16)27)24-22(28)21-14-19(25-26(21)2)15-6-8-17(23)9-7-15/h6-11,13-14H,3-5,12H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHCTUJFBJRIAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2424298.png)
![2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2424299.png)
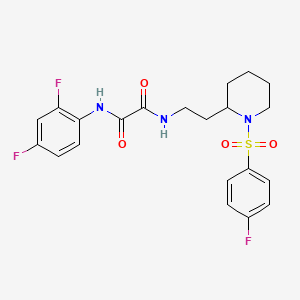
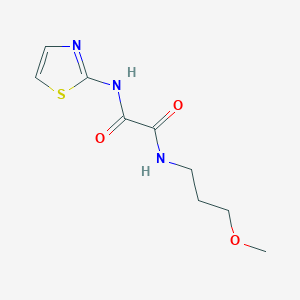
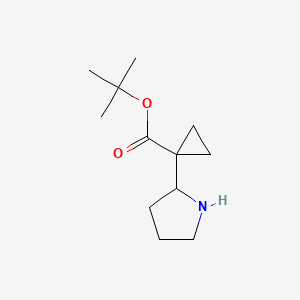

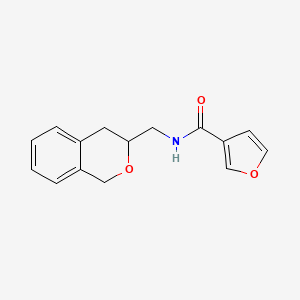
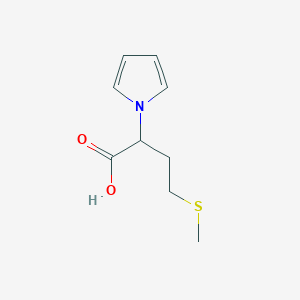
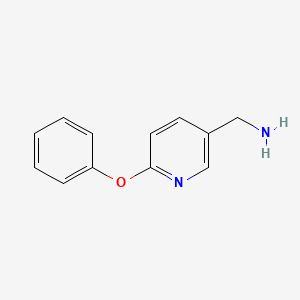
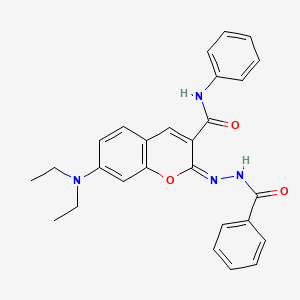
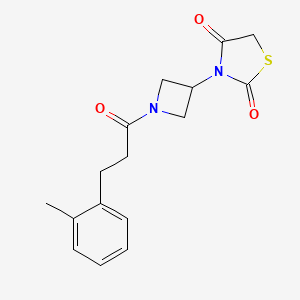
![4-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2424313.png)
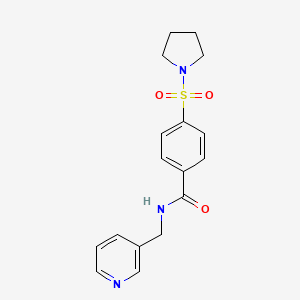
![2-{[5-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2424319.png)
